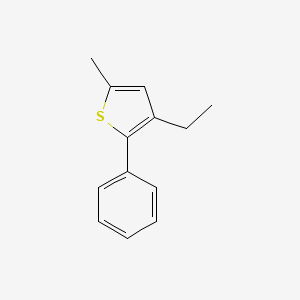

Thiophene, 3-ethyl-5-methyl-2-phenyl-

Description

Thiophene derivatives are aromatic heterocyclic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and bioactive properties . The compound 3-ethyl-5-methyl-2-phenylthiophene features a thiophene core substituted with ethyl, methyl, and phenyl groups at positions 2, 3, and 5, respectively. Such methods often employ reagents like trifluoroacetic acid (TFA) or triethylamine to achieve regioselective functionalization .

Properties

CAS No. |

61285-34-5 |

|---|---|

Molecular Formula |

C13H14S |

Molecular Weight |

202.32 g/mol |

IUPAC Name |

3-ethyl-5-methyl-2-phenylthiophene |

InChI |

InChI=1S/C13H14S/c1-3-11-9-10(2)14-13(11)12-7-5-4-6-8-12/h4-9H,3H2,1-2H3 |

InChI Key |

JWAGQRSMTXDDFW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(SC(=C1)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods: On an industrial scale, thiophene derivatives can be synthesized through the cyclization of butane, butadiene, or butenes with sulfur . Another method involves heating a mixture of sodium succinate and phosphorus trisulfide (P2S3), yielding thiophene with a 25-30% efficiency .

Chemical Reactions Analysis

Types of Reactions: Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Thiophene can be oxidized using reagents like hydrogen peroxide or peracids.

Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Electrophilic substitution reactions are common, where thiophene reacts with electrophiles in the presence of catalysts like aluminum chloride.

Major Products: The products of these reactions vary depending on the substituents and conditions. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Thiophene, 3-ethyl-5-methyl-2-phenyl- is a heterocyclic compound featuring a five-membered aromatic ring containing sulfur, with an ethyl group at the third position, a methyl group at the fifth position, and a phenyl group at the second position of the thiophene ring. The substituents present influence its chemical properties and applications in organic synthesis and medicinal chemistry. Thiophene derivatives have been studied for their biological activities, with the specific activity of Thiophene, 3-ethyl-5-methyl-2-phenyl- depending on its structure and substituents.

Scientific Research Applications

Thiophene, 3-ethyl-5-methyl-2-phenyl-, and its derivatives, have applications in organic electronics, where they are used in organic semiconductors and photovoltaic devices due to their electronic properties. They are also used in pharmaceuticals.

Biological Activities

Thiophene derivatives exhibit a range of pharmacological properties, and studies focus on their binding affinity with various biological targets, which often depends on the substituents on the thiophene ring. Understanding these interactions is crucial for optimizing their efficacy as pharmaceutical agents.

Comparable Compounds

Thiophene, 3-ethyl-5-methyl-2-phenyl- shares structural similarities with other thiophene derivatives. The combination of ethyl and phenyl substituents along with a methyl group enhances its stability and potential reactivity compared to similar compounds, contributing to its varied applications in both chemistry and biology.

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Ethyl 5-phenythiophene | Lacks additional methyl substitution | Simpler structure with potentially different reactivity |

| 5-Methylthiophene | No phenyl group | Less versatile in biological applications |

| Ethyl 3-(2-tosylacetamido)thiophene | Contains a tosylacetamido group | Enhanced biological activity due to functionalization |

| 5-Methylthiazole | Different heterocyclic structure | Unique electronic properties compared to thiophenes |

Synthesis of Thiophene Derivatives

Mechanism of Action

The mechanism of action of thiophene derivatives involves their interaction with various molecular targets and pathways . For instance, some thiophene-based drugs act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors. The exact mechanism depends on the specific structure and functional groups of the derivative.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

- 5-(1H-Imidazo[1,2-b][1,2,4]triazol-5-yl)-4-phenyl-2-phenylaminothiophene-3-carboxylic acid ethyl ester (Compound 4 in ): Features an imidazo-triazole moiety and phenylamino group, enhancing antibacterial activity.

- 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene (): Incorporates halogenated aryl groups, improving lipophilicity and bioactivity.

- 4-Substituted-3-(thiophene-2-yl-methyl)-Δ²-1,2,4-triazoline-5-thiones (): Combines thiophene with triazoline-thiones, showing antimycotic activity.

Table 1: Structural and Functional Comparison

Physicochemical Properties

Substituents significantly influence solubility, melting points, and stability:

- Ethyl and methyl groups (e.g., in 3-ethyl-5-methyl-2-phenylthiophene) increase hydrophobicity, reducing aqueous solubility but enhancing membrane permeability .

- Halogenated aryl groups (e.g., 4-fluorophenyl in ) improve thermal stability and resistance to metabolic degradation .

- Triazole/imidazole moieties () introduce hydrogen-bonding sites, enhancing solubility and target binding .

Table 2: Physicochemical Data

Electronic and Optical Properties

- N-Substitution vs. Fluorination : N-substitution (e.g., in CF₃-PTTP-CF₃) red-shifts absorption spectra compared to fluorinated analogs, enhancing charge transport in optoelectronic applications .

- Phenyl groups (e.g., in 3-ethyl-5-methyl-2-phenylthiophene) extend π-conjugation, lowering bandgap and improving conductivity .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-ethyl-5-methyl-2-phenylthiophene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via modified Fiesselmann thiophene synthesis, which involves generating α-mercaptoketone anions in situ (e.g., using β-mercapto anions and β-chloro-aryl cinnamonitriles under thermal conditions) . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and isolating intermediates through column chromatography . Solvent selection (e.g., THF or DMF) and stoichiometric ratios (e.g., 1:1 molar ratio of reactants) are critical to minimize by-products .

Q. How can researchers characterize the purity and structural integrity of 3-ethyl-5-methyl-2-phenylthiophene derivatives?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm substituent positions (e.g., ethyl and methyl groups at positions 3 and 5) .

- Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and bond angles for structural validation . Physical properties (e.g., melting points) should align with literature data (e.g., ±2°C deviation) .

Q. What solvents or conditions are optimal for studying the solubility and stability of this thiophene derivative?

- Methodological Answer : Polar aprotic solvents like DMF or acetonitrile enhance solubility due to the compound’s aromatic and alkyl substituents . Stability tests under varying pH (e.g., 2–12) and temperatures (25–60°C) should be conducted using UV-Vis spectroscopy to detect decomposition (e.g., absorbance shifts >5 nm indicate instability) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of 3-ethyl-5-methyl-2-phenylthiophene, and what discrepancies might arise compared to experimental data?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms can calculate HOMO-LUMO gaps and dipole moments . Discrepancies often arise in solvation energy (errors ~2.4 kcal/mol) due to approximations in solvent models . Validate computational results with cyclic voltammetry (experimental HOMO-LUMO) and UV-Vis spectra .

Q. What strategies resolve contradictions in spectroscopic data for thiophene derivatives, such as unexpected splitting in H NMR peaks?

- Methodological Answer : Contradictions may stem from dynamic effects (e.g., rotational barriers in ethyl groups) or paramagnetic impurities. Use variable-temperature NMR (VT-NMR) to detect conformational changes . Compare with computational H chemical shifts (GIAO method) at the same theory level (e.g., B3LYP/6-311+G(d,p)) to identify artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of 3-ethyl-5-methyl-2-phenylthiophene analogs?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., halogens at the phenyl ring) and assess anti-proliferative activity via MTT assays . Use topological polar surface area (TPSA) and logP values (calculated via XlogP) to correlate solubility/bioavailability with activity . Dose-response curves (IC) should be statistically validated (p < 0.05, n ≥ 3 replicates) .

Q. What advanced techniques identify and quantify synthetic by-products in thiophene derivatives?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) detects trace by-products (detection limit: 0.1% abundance). Pair with preparative HPLC to isolate unknowns for structural elucidation . Kinetic studies (e.g., reaction half-life) under varying conditions (e.g., excess reagent) can pinpoint pathways leading to by-products .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the thermochemical stability of 3-ethyl-5-methyl-2-phenylthiophene?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset temperatures. Compare with DFT-calculated bond dissociation energies (BDEs) for C-S and C-C bonds . Gas-phase ion energetics (e.g., proton affinity) can be measured via mass spectrometry to validate computational thermochemistry .

Q. What statistical methods are appropriate for analyzing contradictory data in multi-step syntheses of thiophene derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.